Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
Overview
Description
1,2-Dipalmitoyl-sn-Glycero-3-Phosphothioethanol (DPPTE) or 16:0 Ptd Thioethanol is a thiol modified phospholipid.
Scientific Research Applications
Nucleating Agents for Polymeric Materials
One research area involves the use of sodium-based organophosphate compounds as nucleating agents in the processing of polymers such as isotactic polypropylene (iPP). A study by Yoshimoto et al. (2001) discusses Sodium 2,2′-methylene-bis-(4,6-di-t-butylphenylene)phosphate (NA-11) and its role as a nucleating agent, highlighting its impact on the crystallization behavior of iPP. This application is crucial for improving the mechanical properties and processing characteristics of polymeric materials (Yoshimoto et al., 2001).
Reverse Micelles and Microemulsions
Another field of research involves the formation of reverse micelles and microemulsions, where compounds like sodium bis(2-ethylhexyl)phosphate (NaDEHP) have been studied extensively. For example, Yu and Neuman (1994) explored how NaDEHP forms giant rodlike reversed micelles, which are of interest for applications in nanotechnology, materials science, and encapsulation processes (Yu & Neuman, 1994). Additionally, the solution behaviors of NaDEHP in n-heptane were investigated, revealing insights into the growth mechanisms of reversed micelles and the impact of water on their size (Yu & Neuman, 1994).
Mechanism of Action
Target of Action
The primary targets of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate, also known as 16:0 Ptd Thioethanol, are lipid layers in biological membranes. The compound interacts with these lipid layers, facilitating the formation of liposomes .
Mode of Action
16:0 Ptd Thioethanol is a thiol-modified phospholipid . It facilitates the formation of liposomes by building lipid layers with the assistance of thiol-anchors at the lipid headgroups . This interaction results in changes in the structure and function of the lipid layers, enabling the formation of liposomes.
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKETWRINAWSUQU-RUQJKXHKSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72NaO8PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677165 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
731.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474923-39-2 | |
Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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